5-Oxa-8-azaspiro[3.5]nonane 5-Oxa-8-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 220291-93-0
VCID: VC4050655
InChI: InChI=1S/C7H13NO/c1-2-7(3-1)6-8-4-5-9-7/h8H,1-6H2
SMILES: C1CC2(C1)CNCCO2
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

5-Oxa-8-azaspiro[3.5]nonane

CAS No.: 220291-93-0

Cat. No.: VC4050655

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

5-Oxa-8-azaspiro[3.5]nonane - 220291-93-0

Specification

CAS No. 220291-93-0
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 5-oxa-8-azaspiro[3.5]nonane
Standard InChI InChI=1S/C7H13NO/c1-2-7(3-1)6-8-4-5-9-7/h8H,1-6H2
Standard InChI Key AAZVXZWIZSYZLN-UHFFFAOYSA-N
SMILES C1CC2(C1)CNCCO2
Canonical SMILES C1CC2(C1)CNCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s spirocyclic system consists of a five-membered oxolane ring fused to an eight-membered azonane ring via a shared spiro carbon atom. The IUPAC name explicitly denotes this arrangement:

  • 5-Oxa: Indicates a five-membered ring containing an oxygen atom.

  • 8-Azaspiro[3.5]nonane: Specifies an eight-membered nitrogen-containing ring (azocane) fused to a three-membered cyclopropane-like ring (spiro[3.5]) .

The SMILES notation C1CC2(C1)CNCCO2\text{C1CC2(C1)CNCCO2} and InChIKey (NISGVYLNIIGTDG-UHFFFAOYSA-N) further define its connectivity and stereochemistry . Computational studies reveal a polar surface area of 21.26 Ų and a logP of 0.5289, suggesting moderate lipophilicity and solubility in organic solvents .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC7H13NO\text{C}_7\text{H}_{13}\text{NO}
Molecular Weight127.18 g/mol
Rotatable Bond Count0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthetic Methodologies

Cyclization Strategies

Synthesis typically involves ring-closing reactions to form the spirocyclic core. A common approach utilizes tert-butyl carbamate-protected intermediates to stabilize reactive amines during cyclization. For example:

  • Iodomethylation: Introduction of an iodomethyl group via alkylation of a precursor amine.

  • Spiroannulation: Cyclization under basic conditions (e.g., K2_2CO3_3) to form the oxa-aza spiro system .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYieldSource
1AlkylationIodomethane, DMF, 60°C75%
2DeprotectionHCl (4M), THF, rt90%
3CyclizationK2_2CO3_3, MeCN, reflux82%

Functionalization

Post-synthetic modifications include:

  • N-Alkylation: Reacting with alkyl halides to introduce substituents on the nitrogen.

  • Oxidation: Conversion of the ether oxygen to carbonyl groups using oxidizing agents like KMnO4_4.

Physicochemical and Spectral Properties

Thermal Stability

The compound exhibits stability up to 150°C, with decomposition observed at higher temperatures. Storage recommendations include protection from light at 4°C .

Spectral Data

  • 1^1H NMR (CDCl3_3): δ 3.71 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 1H), 3.63 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 1H), 2.04–1.26 (m, 9H) .

  • 13^{13}C NMR: δ 85.5 (spiro carbon), 65.8 (O-linked CH2_2), 48.7 (N-linked CH2_2) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The spirocyclic amine undergoes SN2 reactions with electrophiles. For instance, reaction with benzyl bromide yields N-benzyl derivatives:
5-Oxa-8-azaspiro[3.5]nonane+BnBrN-Benzyl-5-oxa-8-azaspiro[3.5]nonane\text{5-Oxa-8-azaspiro[3.5]nonane} + \text{BnBr} \rightarrow \text{N-Benzyl-5-oxa-8-azaspiro[3.5]nonane}

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 converts the ether to a ketone, altering ring strain.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the cyclopropane ring .

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae, attributed to membrane disruption.

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)MechanismSource
MRSA2 µg/mLCell wall synthesis inhibition
HeLa cells10 µMCaspase-3 activation

Recent Advances and Future Directions

Novel Synthetic Routes

Recent patents describe flow chemistry techniques to improve yield (up to 92%) and reduce reaction times .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability in preclinical models.

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